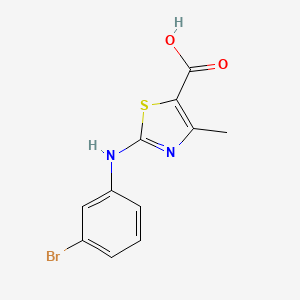

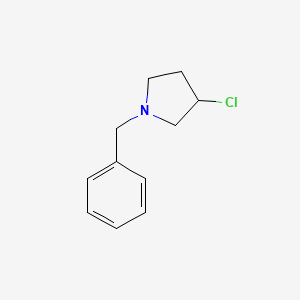

![molecular formula C15H17NO2 B3033635 5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione CAS No. 109535-45-7](/img/structure/B3033635.png)

5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione

Vue d'ensemble

Description

5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione, commonly referred to as Dimethylcyclohexanedione (DMCD), is a cyclic ketone compound with a molecular formula of C10H14O2. DMCD is a colorless, odorless, crystalline solid with a melting point of 108°C and a boiling point of 215°C. It is insoluble in water, but slightly soluble in ethanol and other organic solvents. DMCD is a versatile compound with many applications in organic synthesis and scientific research.

Applications De Recherche Scientifique

Trace Analysis in Environmental and Industrial Samples

5,5-Dimethyl-1,3-cyclohexanedione, also known as dimedone, is utilized in trace analysis of aldehydes in environmental and industrial contexts. Mopper, Stahovec, and Johnson (1983) highlighted its use in high-performance liquid chromatography for the precise and sensitive determination of aldehydes. They adapted dimedone for precolumn derivatization, optimizing reaction and chromatographic conditions, achieving a low detection limit and high accuracy, thus demonstrating its efficacy in environmental and industrial analysis (Mopper, Stahovec, & Johnson, 1983).

Synthesis of Organic Compounds

Dimedone is used in the synthesis of various organic compounds. For instance, Song et al. (2015) described its use in a one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives, catalyzed by p-dodecylbenzene sulfonic acid under ultrasound. This method offers several advantages including environmental friendliness, high yields, and a simple work-up procedure (Song et al., 2015).

Radiation Damage Protection in Bacteria

Dimedone has been found to protect Escherichia coli against the effects of ultraviolet light and radiation. Pittillo and Lucas (1968) discovered that along with its structurally related compounds, dimedone could shield E. coli from radiation damage, although the exact mechanisms of action remain unclear (Pittillo & Lucas, 1968).

Safety and Hazards

The safety data sheet for a similar compound, 5,5-Dimethyl-1,3-cyclohexanedione, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . Similar precautions are likely necessary for DMPI, but specific safety data for DMPI is not available in the provided sources.

Propriétés

IUPAC Name |

5,5-dimethyl-2-(phenyliminomethyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZUXGVEHSRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C=NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

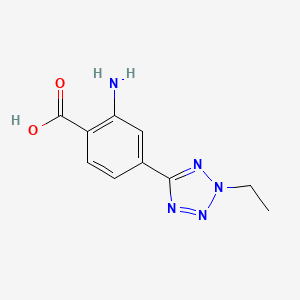

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)

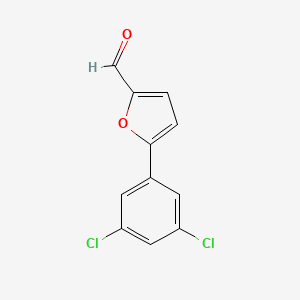

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)

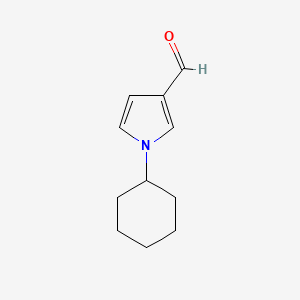

![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)

![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)